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molecular formula C11H10N2O B8607913 4-(5-Cyclopropyl-1,2-oxazol-3-yl)pyridine CAS No. 60651-46-9

4-(5-Cyclopropyl-1,2-oxazol-3-yl)pyridine

Cat. No. B8607913
M. Wt: 186.21 g/mol
InChI Key: KEABLCLNXMRIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957805

Procedure details

To a solution of 2.6 g. of 4-[5-cyclopropyl-5-(1-pyrrolidinyl)-2-isoxazolin-3-yl]pyridine in 25 ml. of ethanol is added 1.4 g. of 70% perchloric acid dissolved in 5 ml. of ethanol. This solution is diluted wth 25 ml. of water and heated on a steam bath for 1.0 hour. The solution is poured onto cracked ice, made basic with 10 N sodium hydroxide and filtered to collect straw-colored crystals, melting point 76°-80°C., nmr spectrum δ6.84 (DMSO-d6, s, 4-isoxazolyl H).
Name
4-[5-cyclopropyl-5-(1-pyrrolidinyl)-2-isoxazolin-3-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2(N3CCCC3)[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=3)[CH2:5]2)[CH2:3][CH2:2]1.C(O)C.Cl(O)(=O)(=O)=O.[OH-].[Na+]>O>[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=3)[CH:5]=2)[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
4-[5-cyclopropyl-5-(1-pyrrolidinyl)-2-isoxazolin-3-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1(CC(=NO1)C1=CC=NC=C1)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution is diluted wth 25 ml
ADDITION
Type
ADDITION
Details
The solution is poured
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect straw-colored crystals, melting point 76°-80°C., nmr spectrum δ6.84 (DMSO-d6, s, 4-isoxazolyl H)

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC(=NO1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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